molecular formula C18H35N3O B10894234 2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol

Katalognummer: B10894234
Molekulargewicht: 309.5 g/mol
InChI-Schlüssel: DEAKTPPCAJVSLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cycloheptyl group and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the cycloheptylpiperidine, which is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the piperazine ring .

Wissenschaftliche Forschungsanwendungen

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol
  • 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol

Uniqueness

2-[4-(1-Cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol is unique due to its specific structural features, such as the cycloheptyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C18H35N3O

Molekulargewicht

309.5 g/mol

IUPAC-Name

2-[4-(1-cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C18H35N3O/c22-16-15-19-11-13-21(14-12-19)18-7-9-20(10-8-18)17-5-3-1-2-4-6-17/h17-18,22H,1-16H2

InChI-Schlüssel

DEAKTPPCAJVSLM-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.